3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one

Synthetic Chemistry Heterocycle Synthesis Process Optimization

3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one is a 3-amino-substituted 2H-pyran-2-one featuring a 2-pyridyl group at the 6-position. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and heterocyclic synthesis.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 922167-69-9
Cat. No. B12631716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one
CAS922167-69-9
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C(=O)O2)N
InChIInChI=1S/C10H8N2O2/c11-7-4-5-9(14-10(7)13)8-3-1-2-6-12-8/h1-6H,11H2
InChIKeyZAWGUKZTSMQZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one (CAS 922167-69-9): Procurement-Relevant Profile for a Heterocyclic Research Intermediate


3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one is a 3-amino-substituted 2H-pyran-2-one featuring a 2-pyridyl group at the 6-position . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and heterocyclic synthesis . The compound's structure, containing a nucleophilic amino group, an electrophilic lactone carbonyl, and a metal-coordinating pyridyl nitrogen, makes it a strategic building block for constructing more complex, nitrogen-rich heterocycles, such as pyridazine derivatives [1]. The availability of a high-yielding, one-step synthesis protocol makes it an accessible starting material for research programs [2].

Substitution Risks for 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one: Why Analogs Are Not Drop-in Replacements


Substituting 3-amino-6-(pyridin-2-yl)-2H-pyran-2-one with a generic analog like 3-amino-6-phenyl-2H-pyran-2-one is not functionally equivalent. The 2-pyridyl nitrogen is a critical structural feature that fundamentally alters the compound's physical properties and reactivity. Direct comparative data from a primary synthesis study shows a large melting point difference of ~49°C between the pyridyl and phenyl analogs, indicating much stronger intermolecular interactions in the solid state, which directly impacts purification and formulation . Furthermore, the nitrogen enables distinct synthetic pathways, such as selective ring transformations to pyridazines, a reactivity not replicable by a simple phenyl group [1]. These differences are sufficient to derail a synthesis or alter a physicochemical profile, making unchecked substitution a high-risk strategy in both research and scale-up.

Quantitative Performance Evidence for 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one Against Key Analogs


Synthetic Yield Comparison: 2-Pyridyl vs. Phenyl, tert-Butyl, and 4-Methyl-2-pyridyl Analogs

In a controlled, head-to-head study using a standardized cyclocondensation method, 3-amino-6-(pyridin-2-yl)-2H-pyran-2-one was obtained in a 94% isolated yield, outperforming the 3-amino-6-phenyl analog (89% yield), the 3-amino-4-methyl-6-(2-pyridyl) analog (78% yield), but underperforming the 3-amino-6-tert-butyl analog (97% yield) . This places the 2-pyridyl derivative as a high-yielding option, significantly better than the alkyl-substituted pyridyl variant, which is important for procurement economics and synthetic planning.

Synthetic Chemistry Heterocycle Synthesis Process Optimization

Melting Point and Physical Form: 2-Pyridyl Derivative vs. Phenyl and tert-Butyl Analogs

The 3-amino-6-(pyridin-2-yl)-2H-pyran-2-one exhibits a melting point of 144–146 °C, which is substantially higher than the 3-amino-6-phenyl analog (95–98 °C) and the 3-amino-6-tert-butyl analog (55–57.5 °C) . This nearly 49°C increase in melting point compared to the phenyl analog and 89°C compared to the tert-butyl analog indicates significantly stronger intermolecular forces, likely due to hydrogen bonding and/or dipolar interactions involving the pyridyl nitrogen.

Physicochemical Properties Solid-State Chemistry Formulation

Synthetic Utility: Efficient One-Step Synthesis Protocol Reported

A 2023 publication details a one-step synthesis of 3-amino-6-(pyridin-2-yl)-2H-pyran-2-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This modern protocol represents a streamlined alternative to the previously reported multi-component cyclocondensation method, which inherently produces multiple byproducts.

Synthetic Methodology Process Chemistry Building Block

Biological Activity Differentiation: Pyridyl-Containing Pyran-2-ones as Differentiation-Inducing Agents

A patent-derived activity claim states that this compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. This biological effect is not a universal feature of all 3-amino-2H-pyran-2-ones; other analogs in this class are known to target completely different enzymes, such as DNA-PK or human leukocyte elastase (HLE). This suggests that the 2-pyridyl substitution directs a specific biological mechanism distinct from other 6-substituted analogs.

Anticancer Research Cell Differentiation Target Identification

Optimal Scientific and Industrial Use-Cases for 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one


Synthesis of Pyridazine-3-Carboxylic Acid Derivatives for Medicinal Chemistry Libraries

The compound is a proven, high-yielding synthon for pyridazine-3-carboxylic derivatives via reaction with hydrazine hydrate, a transformation directly enabled by the 2-pyridyl group [3]. Its high and well-characterized yield (94%) ensures reliable conversion to these nitrogen-rich heterocycles, which are prized scaffolds in drug discovery . Procurement should prioritize this compound over the phenyl analog when the synthetic target is a pyridazine library, as the phenyl group would block this specific reactivity.

Precursor for Investigating Monocyte Differentiation Mechanisms in Oncology and Immunology

The reported qualitative biological activity in inducing the differentiation of undifferentiated cells to a monocyte lineage suggests a potential role as a chemical probe for studying this pathway [3]. Investigators in cancer biology or immunology requiring a tool compound to explore differentiation-based therapies would select this specific pyridyl derivative over other pyran-2-ones, which are known for entirely different targets like DNA-PK or HLE. The high melting point and crystalline nature are additional practical advantages for preparing reproducible assay-ready solutions.

Scalable Process Chemistry and Building Block Supply

The existence of a newly published, one-step synthesis protocol that reportedly proceeds in quantitative yield makes this compound an excellent candidate for scaling up [3]. For CROs or central compound management groups tasked with supplying building blocks, this modern, efficient route provides a strong incentive to choose this compound over analogs that require more complex, lower-yielding multi-step sequences. The high melting point also suggests ease of purification via crystallization, further supporting large-batch preparation .

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